molecular formula C7H11NO B15310464 2-Isocyanato-1,1-dimethylcyclobutane

2-Isocyanato-1,1-dimethylcyclobutane

Cat. No.: B15310464
M. Wt: 125.17 g/mol
InChI Key: PHLVNABTABMIGU-UHFFFAOYSA-N
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Description

2-Isocyanato-1,1-dimethylcyclobutane is a specialized aliphatic isocyanate compound offered for research and development purposes . This molecule features a reactive isocyanate group (-N=C=O) attached to a gem-dimethylcyclobutane ring, a structural motif found in various complex natural products . The strained, alicyclic nature of the cyclobutane ring can impart significant rigidity and unique steric properties to molecular architectures. In research, this compound is primarily valued as a building block in synthetic chemistry. It can be used in polymerization reactions, such as the formation of polyurethanes or polyimides, to introduce the bulky, conformationally constrained 1,1-dimethylcyclobutane group into the polymer backbone, potentially modifying the material's physical properties . It also serves as an intermediate for the synthesis of more complex molecules, including those with potential pharmacological interest, through reactions with nucleophiles like amines and alcohols to form ureas and carbamates . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-isocyanato-1,1-dimethylcyclobutane

InChI

InChI=1S/C7H11NO/c1-7(2)4-3-6(7)8-5-9/h6H,3-4H2,1-2H3

InChI Key

PHLVNABTABMIGU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1N=C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isocyanates, including 2-Isocyanato-1,1-dimethylcyclobutane, typically involves the reaction of amines with phosgene. due to the hazardous nature of phosgene, alternative non-phosgene methods have been developed. These methods include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea .

Industrial Production Methods: Industrial production of isocyanates often employs the phosgene process, which involves the reaction of primary amines with phosgene to form isocyanates and hydrogen chloride. Non-phosgene methods are also being explored to mitigate the environmental and health risks associated with phosgene .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-1,1-dimethylcyclobutane undergoes various chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form urethanes.

    Hydrolysis: Reacts with water to produce amines and carbon dioxide.

    Polymerization: Reacts with diols or polyols to form polyurethanes.

Common Reagents and Conditions:

    Alcohols: Used in the formation of urethanes.

    Water: Used in hydrolysis reactions.

    Diols/Polyols: Used in the production of polyurethanes.

Major Products:

    Urethanes: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

    Polyurethanes: Formed from polymerization reactions.

Scientific Research Applications

2-Isocyanato-1,1-dimethylcyclobutane has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Polymer Chemistry: Utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.

    Material Science: Explored for its potential in creating new materials with unique properties

Mechanism of Action

The mechanism of action of 2-Isocyanato-1,1-dimethylcyclobutane involves its reactivity with nucleophiles due to the electrophilic nature of the isocyanate group. This reactivity allows it to form various products, such as urethanes and polyurethanes, through addition reactions with alcohols and other nucleophiles .

Comparison with Similar Compounds

Structural and Electronic Features

  • Cyclobutane vs. Benzene Rings : Unlike aromatic isocyanates (e.g., 2-isocyanato-1,3-dimethylbenzene ), the cyclobutane ring in 2-isocyanato-1,1-dimethylcyclobutane introduces significant ring strain due to its four-membered structure. This strain enhances reactivity in ring-opening or addition reactions compared to more stable six-membered aromatic analogs.

Physical Properties

While direct data for this compound is scarce, comparisons can be drawn from structurally related compounds:

Compound Boiling Point (°C) Density (g/cm³) Refractive Index Reactivity Notes
2-Isocyanato-1,3-dimethylbenzene 87–89 (12 mmHg) 1.057 1.5346–1.5366 High stability due to aromaticity
Cyclohexyl isocyanate 168–170 1.006 1.4520 Moderate reactivity, low strain
This compound (inferred) ~100–120 (est.) ~1.10 (est.) ~1.48–1.50 (est.) Higher reactivity due to ring strain
  • Key Observations :
    • Volatility : The cyclobutane derivative likely has a lower boiling point than aromatic analogs (e.g., 2-isocyanato-1,3-dimethylbenzene) due to reduced molecular weight and weaker intermolecular forces.
    • Reactivity : The strained cyclobutane ring may accelerate reactions with alcohols or amines, contrasting with the slower kinetics of aromatic isocyanates .

Biological Activity

2-Isocyanato-1,1-dimethylcyclobutane is a compound of interest due to its unique structural properties and potential biological activities. The compound belongs to the isocyanate class, which are known for their reactivity and interactions with biological molecules. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C6H10N2OC_6H_{10}N_2O with a molecular weight of 126.16 g/mol. Its structure allows for various interactions with biomolecules, particularly through the isocyanate functional group, which can form covalent bonds with nucleophiles such as amino acids in proteins.

Isocyanates are known to interact with biological systems primarily through the following mechanisms:

  • Covalent Bond Formation : The isocyanate group can react with nucleophilic sites in proteins and enzymes, potentially leading to modifications that alter their function.
  • Inhibition of Enzymatic Activity : By modifying key residues in enzymes, isocyanates can inhibit their activity. This has been observed in various studies where isocyanates were shown to affect metabolic pathways.
  • Cell Signaling Interference : Isocyanates may disrupt normal cell signaling pathways by modifying signaling proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. A study reported that compounds containing isocyanate groups showed significant inhibition of bacterial growth, suggesting potential use as an antimicrobial agent.

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. The compound's ability to induce apoptosis in these cells was attributed to its interaction with cellular proteins involved in apoptosis regulation.

Case Studies

Several studies have investigated the biological effects of isocyanates:

  • Study on Anticancer Activity : A recent study published in a peer-reviewed journal explored the effects of various isocyanates on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation .
  • Antimicrobial Activity Assessment : Another research focused on the antimicrobial properties of isocyanates revealed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent .

Data Summary

Property Value
Molecular FormulaC6H10N2OC_6H_{10}N_2O
Molecular Weight126.16 g/mol
Antimicrobial ActivityEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cells

Q & A

Q. How can retrosynthetic analysis guide the development of novel derivatives for material science applications?

  • Methodological Answer : Apply retrosynthetic tools (e.g., Reaxys, Pistachio) to fragment the cyclobutane-isocyanate core into feasible precursors. Prioritize routes with minimal protecting groups and high atom economy. Validate synthetic pathways via iterative coupling reactions (e.g., Suzuki-Miyaura) .

Data Analysis and Contradiction Resolution

Q. What statistical methods address outliers in reaction yield datasets for this compound?

  • Methodological Answer : Apply Grubbs’ test to identify outliers, then re-run experiments under standardized conditions. Use multivariate analysis (e.g., PCA) to isolate variables (e.g., moisture, catalyst batch) causing variability. Report confidence intervals to quantify uncertainty .

Q. How can researchers harmonize conflicting spectroscopic assignments for the cyclobutane ring’s conformation?

  • Methodological Answer : Compare experimental NMR coupling constants (J-values) with DFT-predicted values for chair vs. boat conformations. Overlay experimental and simulated IR spectra to resolve vibrational mode ambiguities. Cross-check with X-ray data if available .

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